molecular formula C9H12BrNO B071492 3-Bromo-4-methoxyphenethylamine CAS No. 159465-27-7

3-Bromo-4-methoxyphenethylamine

Cat. No. B071492
M. Wt: 230.1 g/mol
InChI Key: JHVALSRTUOVNLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as various methoxyphenethylamines, often involves regioisomeric variations and chemical modifications to achieve desired properties. For example, the synthesis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines involves N-reductive alkylation and demonstrates the complexity of synthesizing substituted phenethylamines (Almalki et al., 2020).

Molecular Structure Analysis

The crystal structure and molecular parameters of related bromo-methoxy compounds have been studied using X-ray crystallography and computational methods, providing insights into the geometrical and electronic features of these molecules. For instance, the analysis of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide reveals detailed structural information, highlighting the importance of molecular structure analysis in understanding chemical behavior (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Brominated compounds, including those with a methoxy group, often participate in various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. For example, brominated trihalomethylenones have been used as precursors for the synthesis of pyrazoles, demonstrating the versatility of brominated compounds in chemical synthesis (Martins et al., 2013).

Scientific Research Applications

Application 1: Synthesis of 3-bromo-4-methoxy-5-nitro-β-phenethylamine

  • Summary of the Application: 3-Bromo-4-methoxyphenethylamine is used as a starting reagent in the synthesis of 3-bromo-4-methoxy-5-nitro-β-phenethylamine . This compound could be used in the development of various pharmaceuticals and research chemicals.
  • Results or Outcomes: The specific results or outcomes of this synthesis, including any quantitative data or statistical analyses, are not provided in the source .

Application 2: Synthesis of 4-bromo-N-(3-bromo-4-methoxyphenethyl)-1H-pyrrole-2-carboxamide

  • Summary of the Application: 3-Bromo-4-methoxyphenethylamine can also be used to synthesize 4-bromo-N-(3-bromo-4-methoxyphenethyl)-1H-pyrrole-2-carboxamide . This compound could be used in the development of various pharmaceuticals and research chemicals.
  • Results or Outcomes: The specific results or outcomes of this synthesis, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

3-Bromo-4-methoxyphenethylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVALSRTUOVNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370810
Record name 3-Bromo-4-methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxyphenethylamine

CAS RN

159465-27-7
Record name 3-Bromo-4-methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-4-methoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S ISHIWATA, T FUJII, N MIYAJI, Y SATOH… - Chemical and …, 1970 - jstage.jst.go.jp
… Nitration of 3—bromo-4—methoxyphenethylamine (II)3) with 70% nitric acid afforded 5nitrophenethylamine (III), which was condensed with 2—benzyloxyphenylacetyl chloride (IVa) …
Number of citations: 17 www.jstage.jst.go.jp
K Saurav, N Borbone, I Burgsdorf, R Teta, A Caso… - Marine drugs, 2020 - mdpi.com
… the comparison of the 1 H-NMR data (Figure S4), with the data reported in the literature [45,46], allowed the assignment of compounds 1 and 2 as 3-bromo-4-methoxyphenethylamine …
Number of citations: 17 www.mdpi.com
JP Kennedy, JT Brogan… - Journal of natural products, 2008 - ACS Publications
… As shown in Scheme 2, our synthesis began with commercially available acid 2, which was coupled to 3-bromo-4-methoxyphenethylamine (5) to provide 6 in 93% yield. Subsequent …
Number of citations: 30 pubs.acs.org
DL Minor, SD Wyrick, PS Charifson… - Journal of medicinal …, 1994 - ACS Publications
… 3-Bromo-4-methoxyphenethylamine (17). To a solution of 16 (25.0 g, 0.165 mol) in glacial acetic acid (300 mL) was added a solution of bromine(31.7 g, 0.198 mol) in glacial acetic acid (…
Number of citations: 95 pubs.acs.org
S Crowe - 2013 - via.library.depaul.edu
When performing PDB type experiments with the intention of developing berberine analogues, there were several possible precursors that could be considered for study. These include …
Number of citations: 2 via.library.depaul.edu
H Tokuyama - Chemical and Pharmaceutical Bulletin, 2021 - jstage.jst.go.jp
… Thus, 3-bromo4-methoxyphenethylamine derivative 16 gave only a trace amount of cyclized product 11. Substrate 17–20, without oxygen functionality at the meta-position of the …
Number of citations: 4 www.jstage.jst.go.jp
LWK Moodie, MC Žužek, R Frangež… - Organic & …, 2016 - pubs.rsc.org
… A solution of 3-bromo-4-methoxyphenethylamine (137 mg, 0.44 mmol) in methanol (5 mL) was treated with formaldehyde (330 μL, 4.4 mmol, 37% solution in water) and sodium …
Number of citations: 20 pubs.rsc.org
ET Oluwabusola, NP Katermeran, WH Poh, TMB Goh… - Molecules, 2022 - mdpi.com
… Lastly, several bromine-containing alkaloids, such as hymenialdisin, 3-bromo-4-methoxyphenethylamine, 5,6-dibromo-N,N-dimethyltryptamine, aplyzanzine E, purealidin A, oroidin, …
Number of citations: 8 www.mdpi.com
JP Kennedy - 2010 - search.proquest.com
… As shown in Scheme 2, our synthesis began with commercially available acid 2, which was coupled to 3-bromo-4-methoxyphenethylamine 5 to provide 6 in 93% yield. Subsequent …
Number of citations: 6 search.proquest.com
HH Wasserman, J Wang - The Journal of Organic Chemistry, 1998 - ACS Publications
… The ylide 10 was oxidized by ozone to an intermediate α,β-diketo nitrile in CH 2 Cl 2 at −78 C and then coupled with 3-bromo-4-methoxyphenethylamine (11) in CH 2 Cl 2 , yielding the …
Number of citations: 61 pubs.acs.org

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